Lck inhibitor 2

Description

Structure

3D Structure

Properties

IUPAC Name |

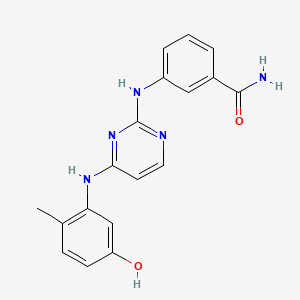

3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCBIFOAGRZJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157832 | |

| Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944795-06-6 | |

| Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944795-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Lck Inhibitor 2 in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lck Inhibitor 2, a potent tyrosine kinase inhibitor, in the context of T-cell activation. Lymphocyte-specific protein tyrosine kinase (Lck) is a critical initiator of the T-cell receptor (TCR) signaling cascade, making it a prime target for immunomodulatory therapeutics. This document details the molecular interactions of this compound, its effects on downstream signaling pathways, and provides detailed experimental protocols for its characterization.

Introduction: The Role of Lck in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). Lck, a member of the Src family of non-receptor tyrosine kinases, plays a pivotal role in the earliest steps of this signaling cascade.[1]

Upon TCR engagement, Lck is brought into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[2] Lck then phosphorylates these ITAMs, creating docking sites for another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[3] Lck further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4][5] This leads to the formation of a large signaling complex, or "signalosome," which propagates the signal through various downstream pathways, ultimately resulting in T-cell proliferation, differentiation, and cytokine production.[4]

This compound: Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of Lck.[6] This means that it binds to the ATP-binding pocket of the Lck kinase domain, preventing the binding of ATP and thereby blocking the phosphotransferase activity of the enzyme. By inhibiting Lck, this compound effectively short-circuits the T-cell activation cascade at its inception.

The direct consequences of Lck inhibition by this compound include:

-

Reduced Phosphorylation of TCR ITAMs: Without active Lck, the ITAMs of the CD3 and ζ-chains are not phosphorylated, preventing the recruitment of ZAP-70.

-

Impaired ZAP-70 and LAT Phosphorylation: The lack of Lck activity leads to a failure in the activation of ZAP-70 and, consequently, a lack of phosphorylation of downstream substrates like LAT.[4]

-

Inhibition of Downstream Signaling: The halt in the proximal signaling cascade prevents the activation of key downstream pathways, including the PLCγ-Ca2+ mobilization pathway and the Ras-MAPK pathway.

-

Suppression of T-Cell Effector Functions: Ultimately, the inhibition of Lck leads to a potent suppression of T-cell activation, manifesting as reduced proliferation, decreased expression of activation markers (e.g., CD25 and CD69), and diminished production of cytokines such as Interleukin-2 (IL-2).[7]

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its potency for Lck and other related kinases.

| Kinase | IC50 (nM) | Reference |

| Lck | 13 | [2][5][6][8][9] |

| Btk | 9 / 26 | [2][5][6][8][9] |

| Lyn | 3 | [2][5][6][8][9] |

| Syk | 26 | [6] |

| Txk | 2 | [2][5][6][8][9] |

| Table 1: In vitro kinase inhibitory activity of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on T-cell activation.

Western Blot Analysis of ZAP-70 and LAT Phosphorylation

This protocol details the detection of phosphorylated ZAP-70 and LAT in Jurkat T-cells following stimulation and treatment with this compound.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (CAS: 944795-06-6)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C.

-

-

T-Cell Stimulation:

-

Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.[10]

-

Flow Cytometry Analysis of T-Cell Activation Markers

This protocol describes the measurement of CD69 and CD25 expression on the surface of primary human T-cells.

Materials:

-

Primary human T-cells

-

RPMI-1640 medium supplemented with 10% FBS and IL-2

-

This compound

-

Anti-CD3/CD28 beads or plate-bound antibodies

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

T-Cell Isolation and Culture:

-

Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Culture T-cells in complete RPMI medium.

-

-

Treatment and Stimulation:

-

Pre-treat T-cells with a dose range of this compound for 1 hour.

-

Transfer cells to wells coated with anti-CD3/CD28 antibodies or add anti-CD3/CD28 beads and incubate for 24 hours at 37°C.

-

-

Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with the antibody cocktail (anti-CD4, anti-CD8, anti-CD69, anti-CD25) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry:

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)

-

This compound

-

Anti-CD3 antibody (clone OKT3)

-

Ionomycin (positive control)

-

EGTA (negative control)

Procedure:

-

Cell Loading:

-

Resuspend Jurkat T-cells at 1 x 10^6 cells/mL in loading buffer.

-

Add Indo-1 AM (e.g., 3 µM) and incubate for 30-45 minutes at 37°C in the dark.[16]

-

-

Treatment:

-

Wash the cells to remove excess dye.

-

Resuspend the cells in assay buffer and pre-treat with this compound at various concentrations for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Acquire a baseline fluorescence reading on a flow cytometer capable of measuring calcium flux.

-

Add anti-CD3 antibody to stimulate the cells and continue acquiring data for several minutes to record the calcium influx.[17]

-

Use ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

-

-

Analysis:

-

Analyze the change in fluorescence intensity or ratio over time to quantify the extent of calcium mobilization.[17]

-

IL-2 Production Assay (ELISA)

This protocol describes the quantification of IL-2 secreted by stimulated Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3/CD28 antibodies or PMA and Ionomycin

-

Human IL-2 ELISA kit

Procedure:

-

Cell Culture, Treatment, and Stimulation:

-

Plate Jurkat T-cells in a 96-well plate.

-

Pre-treat with this compound for 1 hour.

-

Stimulate the cells with anti-CD3/CD28 antibodies or PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for 24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

-

ELISA:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

Conclusion

This compound is a potent inhibitor of Lck that effectively blocks T-cell activation by targeting the initial step of the TCR signaling cascade. Its ATP-competitive mechanism of action leads to the suppression of downstream signaling events, including ZAP-70 and LAT phosphorylation, calcium mobilization, and the expression of activation markers and cytokines. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound and other similar compounds, aiding in the research and development of novel immunomodulatory therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 944795-06-6 | TargetMol | Biomol.com [biomol.com]

- 6. This compound | CAS:944795-06-6 | Tyrosine kinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Lck Mediates Signal Transmission from CD59 to the TCR/CD3 Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bu.edu [bu.edu]

- 17. agilent.com [agilent.com]

- 18. Inhibitors of IL-2 production and IL-2 receptor expression in human leukemic T-cell line, Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Constitutive interleukin 2 production by the JURKAT human leukemic T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of IL2 production impairment by lipoxygenase inhibitors in activated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Lck Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Lck Inhibitor 2 (CAS 944795-06-6), a potent multi-kinase inhibitor with significant activity against Lymphocyte-specific protein tyrosine kinase (Lck). This document details the inhibitor's mechanism of action within the Lck signaling pathway, presents its quantitative inhibitory data, and outlines detailed protocols for its synthesis and key biological assays.

Introduction to Lck as a Therapeutic Target

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell signaling.[1] Upon engagement of the T-cell receptor (TCR), Lck initiates a signaling cascade that is essential for T-cell activation, development, and proliferation.[1] Dysregulation of Lck activity has been implicated in a variety of autoimmune diseases, inflammatory disorders, and certain types of cancer. Consequently, the development of small molecule inhibitors of Lck is a promising therapeutic strategy for these conditions.

Discovery of this compound

This compound, with the chemical name 3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide , was identified as a potent kinase inhibitor in a large-scale kinome screening study by Bamborough and colleagues at GlaxoSmithKline, published in the Journal of Medicinal Chemistry in 2008. This seminal paper, "Assessment of Chemical Coverage of Kinome Space and Its Implications for Kinase Drug Discovery," evaluated over 500 compounds against a panel of more than 200 protein kinases. This compound emerged from this screen as a multi-targeting inhibitor with high affinity for Lck and other tyrosine kinases.[2][3][4]

Quantitative Inhibitor Activity

The inhibitory activity of this compound against a panel of tyrosine kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Kinase | IC50 (nM) |

| Lck | 13 |

| Btk | 9 |

| Lyn | 3 |

| Syk | 26 |

| Txk | 2 |

Data sourced from BioCrick and MedchemExpress product information, referencing Bamborough, et al. (2008).[3][4]

Lck Signaling Pathway

Lck is a critical initiator of the T-cell receptor (TCR) signaling cascade. The following diagram illustrates the central role of Lck in this pathway.

Caption: Lck Signaling Pathway in T-Cell Activation.

Synthesis of this compound

While the original discovery publication did not provide a detailed synthesis protocol for this compound, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2,4-diaminopyrimidine derivatives. The proposed synthesis involves a sequential nucleophilic aromatic substitution (SNAr) approach.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic Workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-((4-chloropyrimidin-2-yl)amino)benzamide

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add 3-aminobenzamide (1.0 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the reaction mixture.

-

Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with a non-polar solvent like hexane, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of 3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide (this compound)

-

In a reaction vessel, combine 3-((4-chloropyrimidin-2-yl)amino)benzamide (1.0 eq) and 5-hydroxy-2-methylaniline (1.1 eq) in a suitable solvent such as 2-butanol or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K2CO3) (2.0 eq) or DIPEA (1.2 eq), to the mixture.

-

For a more efficient reaction, a palladium catalyst and a phosphine ligand, characteristic of a Buchwald-Hartwig amination, can be employed. For example, add Pd2(dba)3 (0.05 eq) and a suitable ligand like Xantphos (0.1 eq).

-

Heat the reaction mixture to a temperature between 100 °C and 150 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

Experimental Protocols for Biological Evaluation

Lck Kinase Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against Lck kinase.

Caption: Lck Kinase Assay Workflow.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the inhibitor stock solution in kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

In a 96-well or 384-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent Lck inhibitor (e.g., staurosporine) or without enzyme as a positive control (0% activity).

-

Add recombinant Lck enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)) and ATP.

-

Incubate the reaction at 30 °C for a specified period (e.g., 30-60 minutes).

-

Terminate the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Luminescent ATP detection assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is directly proportional to kinase activity.

-

Fluorescence/FRET-based assays: These assays use fluorescently labeled substrates that exhibit a change in fluorescence upon phosphorylation.

-

Antibody-based detection (e.g., ELISA, HTRF®): These methods use a specific antibody that recognizes the phosphorylated substrate.

-

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following activation.

Caption: T-Cell Proliferation Assay Workflow.

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). T-cells can be further purified from PBMCs if desired.

-

Resuspend the cells in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Plate the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound (prepared in cell culture medium from a DMSO stock) to the wells. Include DMSO-only controls.

-

Stimulate the T-cells to proliferate by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells. Include unstimulated control wells.

-

Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 48 to 72 hours.

-

Measure cell proliferation using one of the following methods:

-

[3H]-Thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE or other cell proliferation dye staining: Prior to plating, label the cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved. After incubation, analyze the cells by flow cytometry to determine the extent of proliferation based on the dilution of the dye.

-

-

Calculate the percentage of inhibition of proliferation for each inhibitor concentration compared to the stimulated control.

-

Determine the IC50 value for the inhibition of T-cell proliferation.

Conclusion

This compound is a valuable research tool for studying the role of Lck and related kinases in various signaling pathways. Its discovery through a large-scale screening effort highlights the power of this approach in identifying novel chemical probes. The synthetic route and biological evaluation protocols provided in this guide offer a framework for researchers to synthesize and further characterize this and similar kinase inhibitors. The potent and multi-targeted nature of this compound suggests its potential as a starting point for the development of therapeutic agents for diseases driven by dysregulated T-cell activity.

References

- 1. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

Lck Inhibitor 2 in Lymphocyte Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Lck inhibitor 2, a potent multi-target tyrosine kinase inhibitor. It details the inhibitor's biochemical profile, its mechanism of action within the T-cell receptor (TCR) signaling pathway, and comprehensive protocols for its application in experimental settings.

Biochemical Profile of this compound

This compound is a bis-anilinopyrimidine compound that demonstrates potent inhibition against several key tyrosine kinases involved in lymphocyte signaling.[1] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), highlights its utility in studying signaling pathways regulated by the Src and Tec families of kinases.

Table 1: Quantitative Inhibitory Activity of this compound

| Target Kinase | IC50 Value (nM) | Kinase Family |

| Lck | 13 | Src |

| Lyn | 3 | Src |

| Txk | 2 | Tec |

| Btk | 9 / 26 | Tec |

| Syk | 26 | Syk |

| Data compiled from multiple sources.[1][2][3] |

Mechanism of Action in T-Cell Receptor (TCR) Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical initiating kinase in the T-cell receptor (TCR) signaling cascade.[4][5] Upon engagement of the TCR with an antigen-MHC complex, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[6][7] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[8][9][10] Recruited ZAP-70 is then phosphorylated and activated by Lck, enabling it to phosphorylate downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SLP-76.[7][11][12] This leads to the assembly of a larger signalosome, propagating the signal to downstream pathways that control T-cell activation, proliferation, and cytokine release.[7]

This compound exerts its effect by directly binding to Lck and blocking its catalytic activity.[4] This inhibition prevents the initial phosphorylation of ITAMs, effectively halting the entire downstream signaling cascade before it begins.

The following diagrams illustrate the canonical TCR signaling pathway and the specific point of intervention for this compound.

Experimental Protocols for Studying Lck Inhibition

To investigate the effects of this compound, a series of biochemical and cell-based assays can be employed.

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of Lck.

A. Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (at Km concentration for Lck)

-

This compound (in DMSO, serial dilutions)

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

White, opaque 384-well assay plates

B. Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the recombinant Lck enzyme and substrate peptide in kinase buffer to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol assesses the inhibitor's effect on the TCR signaling cascade within a cellular context by measuring the phosphorylation state of key downstream proteins.

A. Materials:

-

Jurkat T-cells or primary human/mouse T-cells

-

Complete RPMI-1640 medium

-

This compound

-

T-cell activator (e.g., anti-CD3/CD28 antibodies)

-

Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% BSA in TBST is recommended over milk to avoid background from casein).[13]

-

Primary antibodies: anti-phospho-Lck (Tyr394), anti-phospho-ZAP-70 (Tyr319), anti-phospho-LAT (Tyr171), and corresponding total protein antibodies.

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

B. Procedure:

-

Cell Treatment:

-

Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 5-10 minutes at 37°C.

-

-

Lysis and Protein Quantification:

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again and visualize the bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with total protein antibodies to confirm equal loading.

-

This protocol measures the functional consequence of Lck inhibition on the ability of T-cells to proliferate following stimulation.

A. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells

-

Complete RPMI-1640 medium

-

This compound

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

-

[3H]-Thymidine or a dye-based proliferation kit (e.g., CFSE)

-

96-well round-bottom plates

B. Procedure ([3H]-Thymidine Incorporation Method):

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate 5 x 10^4 cells per well in a 96-well plate in complete RPMI medium.[16]

-

Add serial dilutions of this compound to the wells.

-

Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well for the final 12-18 hours of incubation.[16]

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value.

Conclusion

This compound is a valuable tool for dissecting the intricacies of lymphocyte signaling. Its potent, multi-targeted inhibitory profile allows for the effective blockade of the initial steps of TCR signal transduction. The experimental protocols provided herein offer a robust framework for researchers to characterize the biochemical and cellular effects of Lck inhibition, facilitating further understanding of T-cell biology and the development of novel immunomodulatory therapeutics. The off-target effects on other kinases, such as Btk and Syk, should be considered when interpreting data from complex cellular systems.[2][3][17]

References

- 1. This compound | CAS:944795-06-6 | Tyrosine kinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 7. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.lih.lu [researchportal.lih.lu]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. manuals.plus [manuals.plus]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Target Profile and Kinase Selectivity of Lck Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular profile of Lck Inhibitor 2, a multi-target tyrosine kinase inhibitor. The document details its target affinity, broad kinase selectivity, and methodologies for its evaluation, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Biochemical Profile and Kinase Selectivity

This compound is a bis-anilinopyrimidine compound that potently inhibits Lymphocyte-specific protein tyrosine kinase (Lck) along with several other tyrosine kinases.[1] Its multi-targeted nature is evident from its low nanomolar IC50 values against various members of the Src and Tec family kinases.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases. This data highlights its potent but non-selective profile.

| Kinase Target | Kinase Family | IC50 (nM) | Reference |

| Lck | Src Family | 13 | [1][2][3] |

| Lyn | Src Family | 3 | [1][2][3] |

| Txk | Tec Family | 2 | [1][2][3] |

| Btk | Tec Family | 9, 26 | [1][2][3] |

| Syk | Syk Family | 26 | [1] |

Kinase Selectivity Analysis:

A broader screening panel revealed that this compound (referred to as Compound 9 in the study) is a highly promiscuous kinase inhibitor.[1]

-

It inhibited 48 different kinases with a percent of control value of less than 1, indicating very strong inhibition.[1]

-

Of these 48 kinases, 33 were tyrosine kinases.[1]

-

An additional 27 kinases were inhibited with a percent of control value between 1 and 10.[1]

-

Dissociation constant (Kd) values were determined for 16 of these kinases and were all found to be below 100 nM.[1]

This broad activity profile suggests that while this compound is a potent Lck inhibitor, its cellular effects are likely the result of engaging multiple signaling pathways simultaneously.

Cellular Activity

In cellular contexts, Lck inhibitors are evaluated for their ability to modulate T-cell function, as Lck is a critical kinase in the T-cell receptor (TCR) signaling cascade.[4] Studies on similar Lck inhibitors demonstrate inhibition of TCR-induced interleukin-2 (IL-2) secretion and subsequent T-cell proliferation.[5] Lck inhibitors have also been shown to induce apoptosis and cell cycle arrest in hematologic cancer cell lines by modulating signaling pathways such as Akt and STAT3.[1]

Signaling Pathway and Experimental Workflows

Lck in T-Cell Receptor (TCR) Signaling

Lck plays a pivotal role in initiating the signaling cascade upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC). The inhibitor acts by blocking the ATP-binding site of Lck, preventing the phosphorylation of downstream targets.

Caption: Simplified T-Cell Receptor (TCR) signaling cascade showing Lck activation and the point of inhibition.

Experimental Workflow: Kinase Profiling

A typical workflow to determine the selectivity of a kinase inhibitor involves a multi-stage process, starting with a primary screen and progressing to broad panel screening to identify off-target effects.

Caption: Standard experimental workflow for determining the target profile and selectivity of a kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the activity of a purified kinase and the potency of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Purified, active Lck enzyme

-

Kinase-specific substrate peptide (e.g., Lck-Tide)

-

ATP (at Km concentration for Lck)

-

This compound (serially diluted in DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well white assay plates

Methodology:

-

Compound Plating: Serially dilute this compound in DMSO, then further dilute in the kinase reaction buffer. Add 5 µL of the diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme Addition: Add 10 µL of Lck enzyme solution (prepared in reaction buffer) to each well, except for the "no enzyme" controls.

-

Reaction Initiation: Add 10 µL of a solution containing the substrate peptide and ATP (prepared in reaction buffer) to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular T-Cell Proliferation Assay

This protocol measures the effect of an inhibitor on the proliferation of T-cells following activation of the T-cell receptor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody (for T-cell activation)

-

This compound (serially diluted)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or BrdU incorporation kit)

-

96-well clear-bottom cell culture plates

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

-

Cell Plating: Seed the T-cells (e.g., at 1 x 10^5 cells/well) in 100 µL of culture medium into the coated wells.

-

Inhibitor Treatment: Add 50 µL of medium containing serial dilutions of this compound to the appropriate wells. Include a DMSO vehicle control.

-

Cell Stimulation: Add 50 µL of medium containing soluble anti-CD28 antibody (e.g., 2 µg/mL) to stimulate the T-cells.

-

Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement: Quantify cell proliferation according to the manufacturer’s instructions for the chosen reagent (e.g., for CellTiter-Glo®, add the reagent, incubate, and read luminescence).

-

Data Analysis: Normalize the data to the stimulated DMSO control (0% inhibition) and unstimulated control. Calculate the IC50 value from the dose-response curve.

References

- 1. This compound | CAS:944795-06-6 | Tyrosine kinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Lck inhibitor 2 IC50 values for Src family kinases

An In-depth Technical Guide to the Inhibition of Src Family Kinases by Lck Inhibitor 2

This technical guide provides a comprehensive overview of this compound, with a specific focus on its inhibitory activity against Src family kinases. It is intended for researchers, scientists, and drug development professionals working in kinase inhibitor discovery and immunology.

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases.[1] It is primarily expressed in T-cells and Natural Killer (NK) cells. Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, which is crucial for T-cell development and activation.[2][3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR-associated CD3 and ζ-chains, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3]

The Src family of kinases (SFKs) is the largest family of non-receptor tyrosine kinases, comprising nine members in humans: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[4] These kinases are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, adhesion, and migration.[5] SFKs are characterized by a conserved structure containing SH2, SH3, and tyrosine kinase domains.[5] Their activation is tightly regulated, and dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5][6] Given their central role in cellular signaling, SFKs are important targets for therapeutic intervention.

Inhibitory Profile of this compound

"this compound" is described as a multi-target tyrosine kinase inhibitor.[7] Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

The table below summarizes the reported IC50 values for "this compound" against several kinases, including members of the Src family. It is important to note that different sources may refer to compounds with similar names but distinct profiles. For clarity, data from two distinct compound profiles, both referred to as "Lck Inhibitor," are presented.

Table 1: IC50 Values of Lck Inhibitors for Various Kinases

| Kinase Target | Kinase Family | This compound IC50 (nM)[7] | Lck Inhibitor IC50 (nM)[4][8] |

| Lck | Src Family | 13 | 7 |

| Lyn | Src Family | 3 | 21 |

| Src | Src Family | Not Reported | 42 |

| Btk | Tec Family | 9, 26 (conflicting data) | Not Reported |

| Txk | Tec Family | 2 | Not Reported |

| Syk | Syk Family | Not Reported | 200 |

Data presented is derived from cell-free biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the IC50 value of an inhibitor requires a robust and reproducible experimental method. While the specific protocol used for "this compound" is not publicly detailed, a standard biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is commonly employed. The following provides a detailed, representative methodology.

Objective: To determine the in vitro potency (IC50) of this compound against a panel of Src family kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., Lck, Src, Lyn, Fyn)

-

Specific peptide substrate for each kinase

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound, serially diluted in DMSO

-

Detection reagents (e.g., Lanthanide-labeled anti-phosphopeptide antibody and a fluorescently tagged acceptor molecule for TR-FRET)

-

Assay plates (e.g., low-volume 384-well plates)

-

Plate reader capable of time-resolved fluorescence detection

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point, 3-fold dilutions) for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Kinase Reaction:

-

Add the kinase reaction buffer to the wells of the assay plate.

-

Add the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Add the specific peptide substrate to all wells.

-

Initiate the kinase reaction by adding a mixture of the recombinant kinase enzyme and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for each specific kinase to ensure competitive binding can be accurately measured.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60-120 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding a stop buffer containing EDTA, which chelates the Mg2+ required for kinase activity.

-

Add the detection reagents (e.g., TR-FRET antibody pair) to the wells.

-

Incubate the plate for the recommended time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO only) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Below is a diagram illustrating the general workflow for determining IC50 values.

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

Signaling Pathways Involving Src Family Kinases

Src family kinases are integral components of numerous signaling pathways.[9] In T-lymphocytes, Lck is the primary SFK involved in initiating the TCR signaling cascade. Inhibition of Lck can effectively block T-cell activation, making it a therapeutic target for autoimmune diseases and T-cell malignancies.[3]

The diagram below illustrates a simplified representation of the Lck-mediated T-cell receptor signaling pathway.

Caption: Simplified T-Cell Receptor (TCR) signaling pathway mediated by Lck.

This pathway highlights key events:

-

TCR engagement with an antigen-MHC complex brings the co-receptor (e.g., CD4) associated Lck into proximity.

-

Lck becomes activated and phosphorylates ITAM motifs on the CD3 chains.[1]

-

Phosphorylated ITAMs recruit another kinase, ZAP-70, which is subsequently activated by Lck.[1]

-

Activated ZAP-70 phosphorylates downstream adaptors, leading to the activation of multiple signaling branches, including the PLCγ1, PI3K, and Ras-MAPK pathways.[2]

-

These pathways culminate in the activation of transcription factors like NFAT and AP-1, driving gene expression (e.g., Interleukin-2) and resulting in T-cell activation and proliferation.[2]

This compound, by binding to the ATP pocket of Lck, prevents the initial phosphorylation events, thereby blocking the entire downstream cascade.

References

- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Effect of Lck Inhibitors on the T-Cell Receptor (TCR) Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Abstract

The T-cell receptor (TCR) signaling cascade is a cornerstone of the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases and certain hematologic malignancies. Lymphocyte-specific protein tyrosine kinase (Lck) is the apical kinase in this pathway, responsible for initiating the entire downstream signaling cascade upon antigen recognition.[1][2] Consequently, Lck has emerged as a prime therapeutic target for modulating T-cell activity.[1][3][4] This technical guide provides an in-depth analysis of the mechanism by which Lck inhibitors interrupt TCR signaling, using the well-characterized inhibitor A-770041 as a primary example. It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the relevant biological pathways and experimental workflows.

The Central Role of Lck in Initiating TCR Signaling

Lck, a 56 kDa non-receptor tyrosine kinase and member of the Src family, is integral to the activation of T-cells.[2][4] It is predominantly expressed in T-cells and Natural Killer (NK) cells.[4] Within T-cells, Lck physically associates with the cytoplasmic tails of the CD4 and CD8 co-receptors.[2]

Upon engagement of the TCR with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), Lck is brought into proximity with the TCR complex. This triggers the first and most critical step of the signaling cascade: the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the associated CD3 and ζ-chains.[1][2][5]

This initial phosphorylation event creates docking sites for another crucial kinase, the 70 kDa Zeta-chain-associated protein kinase (ZAP-70).[3][6] Once recruited to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck.[3][6] Activated ZAP-70 then propagates the signal by phosphorylating key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[3][7] Phosphorylated LAT serves as a scaffold to recruit numerous other signaling molecules, leading to the activation of pathways such as the PLC-γ1/calcium flux and the Ras/MAPK pathways, ultimately culminating in T-cell activation, proliferation, and effector function.[3][6]

References

- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.lih.lu [researchportal.lih.lu]

Lck Inhibitor 2: A Technical Guide for Investigating T-Cell Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade that governs T-cell development and activation.[1] As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in the transduction of signals from the T-cell receptor (TCR) and the pre-TCR, making it an attractive target for modulating immune responses and for therapeutic intervention in various diseases, including autoimmune disorders and T-cell malignancies. This technical guide provides an in-depth overview of the use of Lck Inhibitor 2 for investigating the intricate processes of T-cell development. It includes detailed experimental protocols, quantitative data presentation, and visualizations of key signaling pathways and experimental workflows.

Lck is essential for the earliest stages of T-cell development in the thymus, particularly the transition from the CD4-CD8- double-negative (DN) stage to the CD4+CD8+ double-positive (DP) stage, a process dependent on successful pre-TCR signaling.[2][3] Subsequently, Lck is also crucial for the positive and negative selection of DP thymocytes, which shapes the mature T-cell repertoire.[2] Given its central role, the specific inhibition of Lck provides a powerful tool to dissect these developmental checkpoints.

This compound: Mechanism of Action and Specificity

This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its inhibitory activity is not limited to Lck, and it demonstrates efficacy against other kinases as well. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of kinases are summarized in the table below. This broad-spectrum activity should be a consideration in experimental design and data interpretation.

| Kinase | IC50 (nM) |

| Lck | 13 |

| Btk | 9 |

| Lyn | 3 |

| Txk | 2 |

Lck Signaling Pathway in T-Cell Development

The initiation of T-cell development is critically dependent on the Lck-mediated signaling cascade downstream of the pre-TCR and TCR. Upon ligand binding, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the receptor complex. This phosphorylation event creates docking sites for another key kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the assembly of a larger signaling complex that ultimately activates transcription factors controlling T-cell differentiation, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on T-cell development.

In Vitro Lck Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Lck.

Materials:

-

Recombinant active Lck enzyme

-

Lck substrate (e.g., synthetic peptide derived from CD3ζ ITAM)

-

This compound

-

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a dilution series of this compound in kinase reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the recombinant Lck enzyme and the substrate peptide in kinase reaction buffer.

-

Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

-

For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro T-Cell Development using OP9-DL1 Co-culture System

This protocol allows for the differentiation of hematopoietic stem cells (HSCs) into T-lineage cells in vitro, providing a model to study the effects of this compound on different developmental stages.

Materials:

-

OP9-DL1 stromal cell line

-

Hematopoietic stem cells (e.g., murine fetal liver cells, bone marrow-derived Lin-Sca-1+c-Kit+ (LSK) cells)

-

Co-culture medium: α-MEM supplemented with 20% fetal bovine serum (FBS), 5 ng/mL Flt3-L, and 5 ng/mL IL-7.

-

This compound

-

Flow cytometry antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD44, TCRβ)

Procedure:

-

Plate OP9-DL1 cells in a 6-well plate and grow to confluence.

-

Isolate HSCs from your source of choice.

-

Add the HSCs to the confluent layer of OP9-DL1 cells in the co-culture medium.

-

On day 2 of co-culture, add this compound at various concentrations to the culture medium. Include a vehicle control (DMSO).

-

Continue the co-culture for 10-14 days, refreshing the medium and the inhibitor every 2-3 days.

-

At different time points (e.g., day 7, 10, 14), harvest the non-adherent cells from the co-culture.

-

Stain the harvested cells with a panel of fluorescently labeled antibodies against T-cell development markers (CD4, CD8, CD25, CD44).

-

Analyze the stained cells by flow cytometry to determine the percentage of cells at different developmental stages: DN1 (CD44+CD25-), DN2 (CD44+CD25+), DN3 (CD44-CD25+), DN4 (CD44-CD25-), DP (CD4+CD8+), and SP (CD4+ or CD8+).

-

Quantify the effect of this compound on the progression through these developmental stages.

Western Blot Analysis of Lck Signaling

This method is used to assess the phosphorylation status of Lck and its downstream targets in thymocytes treated with this compound.

Materials:

-

Thymocytes isolated from mice.

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck (total), anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70 (total), anti-phospho-LAT (Tyr191), anti-LAT (total).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Isolate thymocytes from mice and culture them in RPMI-1640 medium supplemented with 10% FBS.

-

Treat the thymocytes with different concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Optionally, stimulate the T-cell receptor with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2, 5, 10 minutes) to observe effects on activated signaling.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on T-cell development.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experiments. Researchers should perform these experiments with this compound to generate specific data.

Table 1: Effect of this compound on Thymocyte Development in OP9-DL1 Co-culture

| This compound (nM) | % DN (CD4-CD8-) | % DP (CD4+CD8+) | % CD4 SP (CD4+CD8-) | % CD8 SP (CD4-CD8+) | Total Cell Number (x10⁵) |

| 0 (Vehicle) | 15 | 70 | 10 | 5 | 5.0 |

| 1 | |||||

| 10 | |||||

| 100 | |||||

| 1000 |

Data to be generated by the researcher.

Table 2: Effect of this compound on Lck and ZAP-70 Phosphorylation in Thymocytes

| This compound (nM) | Relative p-Lck (Y394) / Total Lck | Relative p-ZAP-70 (Y319) / Total ZAP-70 |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Data to be generated by the researcher based on Western blot quantification.

Conclusion

This compound serves as a valuable pharmacological tool for the detailed investigation of T-cell development. By specifically targeting a key kinase in the pre-TCR and TCR signaling pathways, researchers can effectively probe the molecular requirements of critical developmental checkpoints. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for designing and executing studies to elucidate the precise role of Lck in thymopoiesis and to evaluate the therapeutic potential of Lck inhibition. Careful consideration of the inhibitor's specificity and the implementation of rigorous experimental controls are paramount for obtaining clear and interpretable results.

References

- 1. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy [mdpi.com]

- 2. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progression of T cell lineage restriction in the earliest subpopulation of murine adult thymus visualized by the expression of lck proximal promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lck Inhibitor 2 as a Chemical Probe for Lck Function: A Technical Guide

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor Src family kinase that plays a pivotal role in T-cell development and activation.[1] It is a critical component of the T-cell receptor (TCR) signaling cascade, responsible for initiating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains upon antigen recognition.[1][2] This event triggers a complex downstream signaling network, leading to T-cell proliferation, differentiation, and cytokine production.[3] Given its central role, Lck is a significant target for modulating immune responses in various diseases, including autoimmune disorders and T-cell malignancies.[4][5]

Chemical probes are essential tools for dissecting the function of specific proteins like Lck within complex cellular systems. An ideal chemical probe is potent, selective, and cell-permeable, allowing for the acute inhibition of its target to study the resulting biological consequences. This guide provides an in-depth technical overview of Lck inhibitor 2 , a compound investigated for its utility as a chemical probe for Lck function. We will examine its biochemical properties, provide detailed experimental protocols for its use, and critically evaluate its strengths and limitations as a specific tool for studying Lck biology.

Biochemical Profile of this compound

This compound is a multi-target, ATP-competitive tyrosine kinase inhibitor.[6][7] It belongs to a class of bis-anilinopyrimidine compounds that bind to the ATP pocket of kinases, preventing the transfer of phosphate to substrate proteins.[8] While it potently inhibits Lck, its utility as a highly specific chemical probe is compromised by its significant activity against several other tyrosine kinases.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below. This broad activity profile highlights the importance of using appropriate controls and interpreting data with caution.

| Kinase | IC50 (nM) | Reference(s) |

| Lck | 13 | [6][8][9] |

| Lyn | 3 | [6][8][9] |

| Txk | 2 | [6][8] |

| Btk | 9 / 26 | [6][8][9] |

| Syk | 26 | [8] |

| Src | 42 | [10] |

Lck Signaling and Experimental Interrogation

Understanding the Lck-mediated signaling pathway is crucial for designing experiments to validate the effects of this compound. Upon TCR and co-receptor (CD4/CD8) engagement, Lck becomes activated and phosphorylates ITAMs, initiating the cascade.

TCR Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TCR signaling pathway and indicates the inhibitory action of this compound.

Caption: Lck-mediated TCR signaling cascade and the inhibitory target of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to assess the efficacy and specificity of this compound in a cellular context involves T-cell stimulation and subsequent analysis of downstream signaling, proliferation, and cytokine production.

Caption: A standard experimental workflow for characterizing the effects of this compound on T-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on Lck enzymatic activity.

-

Reagents:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for Lck)

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (serial dilutions in DMSO)

-

DMSO (vehicle control)

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add Lck enzyme to all wells except the negative control.

-

Add the diluted inhibitor or DMSO vehicle to the appropriate wells. Incubate for 10-20 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding a mix of the substrate and ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of downstream targets in T-cells.

-

Reagents:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium + 10% FBS

-

This compound

-

Anti-CD3 and anti-CD28 antibodies (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ZAP70 (Tyr319), anti-ZAP70, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Methodology:

-

Culture T-cells to the desired density.

-

Pre-incubate cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with soluble or plate-bound anti-CD3/CD28 antibodies for 5-10 minutes.

-

Immediately place cells on ice and wash with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to total protein and loading controls.

-

T-Cell Proliferation Assay (CFSE)

This assay measures the impact of this compound on the ability of T-cells to proliferate following stimulation.

-

Reagents:

-

Primary T-cells

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

RPMI-1640 medium + 10% FBS

-

This compound

-

Anti-CD3/CD28 beads or plate-bound antibodies

-

-

Methodology:

-

Label resting T-cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add serial dilutions of this compound or DMSO vehicle.

-

Add anti-CD3/CD28 beads to stimulate proliferation. Include unstimulated and vehicle-only stimulated controls.

-

Incubate for 3-5 days.

-

Harvest cells and analyze by flow cytometry.

-

Gate on the live lymphocyte population and measure the fluorescence in the FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, appearing as distinct peaks.

-

Quantify the percentage of divided cells and the proliferation index for each condition.

-

Conclusion and Critical Evaluation

This compound is a potent inhibitor of the Lck kinase and can serve as a useful tool to study T-cell activation. Its cell permeability allows for its use in a variety of cellular assays to probe the consequences of inhibiting the TCR signaling cascade.

However, its designation as a "chemical probe for Lck function" must be qualified. The primary limitation of this compound is its lack of selectivity.[6][8] It potently inhibits other key signaling kinases, including Btk, Lyn, and Txk, at concentrations similar to or even lower than those required to inhibit Lck.[6][8][9] This multi-targeting profile means that observed cellular effects cannot be unambiguously attributed solely to the inhibition of Lck. For example, Btk and Lyn are critical kinases in B-cell receptor signaling, and their inhibition could lead to confounding effects in mixed lymphocyte populations.

References

- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 2. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS:944795-06-6 | Tyrosine kinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. selleckchem.com [selleckchem.com]

The Potential of Lck Inhibition in T-Cell Leukemia Research: A Technical Guide

An in-depth exploration of Lck inhibitors as therapeutic agents in T-cell acute lymphoblastic leukemia (T-ALL), focusing on their mechanism of action, preclinical efficacy, and future directions.

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a particular poor prognosis for patients who relapse.[1] A critical area of research is the identification of novel therapeutic targets to overcome resistance and improve patient outcomes. The lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a key therapeutic target in a significant subset of T-ALL cases.[2][3] Lck, a member of the Src family of tyrosine kinases, is essential for T-cell development and activation through the T-cell receptor (TCR) signaling pathway.[4][5][6] In certain T-ALL subtypes, aberrant activation of the pre-TCR/Lck signaling cascade drives leukemic cell proliferation and survival, presenting a therapeutic vulnerability.[3]

This technical guide provides a comprehensive overview of the application of Lck inhibitors in T-ALL research. While the specific designation "Lck inhibitor 2" is not prominently found in current literature, this document will focus on well-characterized Lck inhibitors such as the multi-kinase inhibitor dasatinib and the next-generation Lck-targeting PROTACs (Proteolysis Targeting Chimeras), which serve as prime examples of targeting this pathway. We will delve into their mechanism of action, present preclinical data in structured formats, detail relevant experimental protocols, and visualize key pathways and workflows.

Lck Signaling Pathway in T-Cell Leukemia

Lck plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR).[5] Upon antigen presentation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[7][8] This phosphorylation event recruits and activates another kinase, ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells).[5][7] This signaling cascade ultimately leads to the activation of multiple downstream pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are crucial for T-cell proliferation, survival, and differentiation.[4] In a subset of T-ALL, constitutive activation of this pathway contributes to uncontrolled cell growth.[4]

Figure 1: Simplified Lck Signaling Pathway in T-cells.

Lck Inhibitors in T-Cell Leukemia Research

Dasatinib: A Multi-Kinase Inhibitor